5-Fluoro-2-methyl-4-nitroaniline
Overview
Description
5-Fluoro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Fluoroaniline: One common method involves the nitration of 5-fluoro-2-methylaniline. This process typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the amino group.
Reduction of Nitro Compounds: Another method involves the reduction of 5-fluoro-2-methyl-4-nitrobenzene to form 5-fluoro-2-methyl-4-nitroaniline. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2-methyl-4-nitroaniline can undergo oxidation reactions, where the amino group can be oxidized to a nitro group or other functional groups.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is 5-fluoro-2-methyl-4-aminobenzene.
Substitution: Products depend on the nucleophile used, resulting in various substituted anilines.
Scientific Research Applications
5-Fluoro-2-methyl-4-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-4-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
2-Fluoro-4-nitroaniline: Similar structure but with different substitution pattern.
5-Fluoro-2-methyl-4-aminobenzene: The reduced form of 5-fluoro-2-methyl-4-nitroaniline.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the aniline ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these substituents can influence the compound’s electronic properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
5-fluoro-2-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRYLRYVZYEYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630218 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633327-50-1 | |
Record name | 5-Fluoro-2-methyl-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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